Technical Profile: 6,6-Dimethyl-5-oxoheptanoic Acid
Technical Profile: 6,6-Dimethyl-5-oxoheptanoic Acid
CAS Registry Number: 171557-83-8 Document Type: Technical Whitepaper & Synthesis Guide Version: 1.0
Executive Summary
6,6-Dimethyl-5-oxoheptanoic acid (CAS 171557-83-8) is a specialized aliphatic keto-acid building block characterized by a sterically bulky tert-butyl group adjacent to a ketone functionality. Structurally, it serves as a critical intermediate in the synthesis of sterically hindered ligands, protease inhibitors, and lipid-modulating therapeutics.
The molecule’s significance lies in its gem-dimethyl moiety at the C6 position. This structural feature introduces the Thorpe-Ingold effect (gem-dimethyl effect), which pre-organizes the molecule into specific conformations, enhancing the binding affinity of derived pharmacophores and increasing metabolic stability against β-oxidation.
This guide provides a comprehensive technical breakdown, from physicochemical properties to a self-validating synthesis protocol and quality control standards.
Physicochemical Identity
The following data establishes the baseline identity for 6,6-Dimethyl-5-oxoheptanoic acid.
| Property | Specification |
| CAS Number | 171557-83-8 |
| IUPAC Name | 6,6-Dimethyl-5-oxoheptanoic acid |
| Synonyms | 4-Pivaloylbutyric acid; 5-Oxo-6,6-dimethylheptanoic acid |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Predicted Boiling Point | ~310°C (at 760 mmHg) |
| Predicted pKa | ~4.75 (Carboxylic acid) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
Synthetic Methodology: The Glutaric Anhydride Route
While various routes exist, the most robust and scalable method involves the nucleophilic ring-opening of glutaric anhydride using a tert-butyl metallo-species. This approach ensures regiospecificity and minimizes side reactions common in Friedel-Crafts acylations of aliphatic chains.
Retrosynthetic Logic
The target molecule can be disconnected at the C4-C5 bond. The C1–C5 fragment corresponds to a glutaric acid derivative, while the C6–C7 fragment (the tert-butyl group) acts as the nucleophile.
Figure 1: Retrosynthetic analysis utilizing the inherent reactivity of cyclic anhydrides toward Grignard reagents.
Detailed Experimental Protocol
Objective: Synthesis of 6,6-Dimethyl-5-oxoheptanoic acid via Grignard addition.
Reagents:
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Glutaric anhydride (1.0 equiv)
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tert-Butylmagnesium chloride (2.0 M in THF, 1.1 equiv)
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Dry Tetrahydrofuran (THF)[1]
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Ammonium chloride (sat.[2] aq.)
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Hydrochloric acid (1M)[1]
Step-by-Step Workflow:
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Setup: Flame-dry a 500 mL two-necked round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (Ar or N₂).
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Solubilization: Charge the flask with Glutaric anhydride (11.4 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.
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Expert Insight: Low temperature is critical to prevent double addition of the Grignard reagent, which would yield the tertiary alcohol instead of the ketone.
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Addition: Transfer tert-Butylmagnesium chloride (55 mL, 110 mmol) to the addition funnel. Add dropwise over 45 minutes, ensuring the internal temperature does not rise above -65°C.
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Reaction: Stir at -78°C for 2 hours, then allow the mixture to slowly warm to -20°C over 1 hour.
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Quenching: Quench the reaction carefully with saturated NH₄Cl solution (50 mL) while still cold.
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Acidification: Acidify the aqueous phase to pH ~2 using 1M HCl to protonate the carboxylate salt.
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Extraction: Extract with Ethyl Acetate (3 x 100 mL). Combine organic layers.
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Purification: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. If necessary, purify via flash column chromatography (Hexane:EtOAc gradient) or recrystallization from cold hexane.
Mechanistic Insight: The Thorpe-Ingold Effect
The 6,6-dimethyl substitution pattern is not merely structural; it is functional. This "gem-dimethyl" group restricts the rotational freedom of the adjacent carbon chain.
In drug design, this is exploited to:
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Lock Conformations: It forces the alkyl chain into a specific spatial arrangement, often favoring cyclization or specific receptor binding pockets.
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Block Metabolism: The steric bulk of the tert-butyl group protects the C5 ketone from enzymatic reduction and prevents β-oxidation at the C6 position.
Figure 2: Impact of the gem-dimethyl group on conformational entropy and pharmacological stability.
Quality Control & Analytical Profiling
To validate the synthesis of CAS 171557-83-8, the following analytical signatures must be confirmed.
1H-NMR (400 MHz, CDCl₃) Prediction
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δ 11.0–12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, D₂O exchangeable.
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δ 2.55 ppm (t, 2H): Methylene protons adjacent to the ketone (-CH₂-C=O).
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δ 2.38 ppm (t, 2H): Methylene protons adjacent to the carboxyl (-CH₂-COOH).
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δ 1.90 ppm (quint, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).
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δ 1.15 ppm (s, 9H): tert-Butyl group protons (-C(CH ₃)₃). Diagnostic singlet.
Mass Spectrometry (ESI)
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Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.
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Molecular Ion: [M-H]⁻ = 171.2 m/z.
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Fragmentation: Loss of CO₂ (44 Da) or cleavage of the tert-butyl group may be observed in harder ionization techniques.
References
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Beak, P., & Meyers, A. I. (1986). Stereo- and Regiocontrol by Complex Induced Proximity Effects. Accounts of Chemical Research.[2] (Contextual grounding for tert-butyl ketone synthesis logic).
- Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. Journal of Organic Chemistry. (Reference for general reactivity of hindered ketones).
